(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
CAS No.: 269726-95-6
Cat. No.: VC21208353
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 269726-95-6 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
| Standard InChI | InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 |
| Standard InChI Key | SVCMPCVPSYAVJO-CQSZACIVSA-N |
| Isomeric SMILES | C=CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Molecular Identification
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is characterized by the molecular formula C21H21NO4 and has a molecular weight of 351.4 g/mol . The compound's structure can be represented by the SMILES notation: C=CCC@@HCC(=O)O, where the [@@H] specifically indicates the R-stereochemistry at the chiral center .
Structural Features
The molecule contains several key structural features that define its chemical behavior:
-
A fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino function
-
A chiral center with R-configuration at the third carbon position
-
A terminal alkene (hex-5-ene) moiety
-
A carboxylic acid group
These structural elements collectively contribute to the compound's utility in organic synthesis, particularly in peptide chemistry applications.
Comparative Analysis with Related Compounds
Comparison with S-Enantiomer
The S-enantiomer, (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (CAS: 270263-04-2), differs from the R-enantiomer primarily in its stereochemical configuration at the chiral center . This stereochemical difference can significantly impact biological activity, reactivity profiles, and applications in peptide synthesis.
Table 1: Comparison between R- and S-Enantiomers
| Property | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid |
|---|---|---|
| CAS Number | 269726-95-6 | 270263-04-2 |
| Configuration | R at C-3 | S at C-3 |
| Synonyms | Fmoc-(R)-3-Amino-5-hexenoic acid | Fmoc-(S)-3-Amino-5-hexenoic acid, Fmoc-L-beta-homoallylglycine |
| IUPAC Name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid |
| InChI Key | Not specifically provided in sources | SVCMPCVPSYAVJO-AWEZNQCLSA-N |
Structural Analogs
Several structurally related compounds exist that share similar features but differ in specific aspects:
-
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid (CAS: 193223-97-1), which has the amino and carboxylic acid groups on the second carbon rather than the amino on the third carbon and carboxylic acid group extending from that position
-
Other Fmoc-protected beta-amino acids with varying side chains
Applications in Research and Development
Peptide Synthesis
The primary application of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid lies in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling procedures. This protection strategy is fundamental in solid-phase peptide synthesis protocols.
Medicinal Chemistry
In medicinal chemistry research, this compound serves as a valuable building block for developing peptide-based drugs and therapeutic agents. The R-stereochemistry introduces specific conformational constraints that can influence the biological activity and binding properties of the resulting peptides.
Chemical Diversification
The terminal alkene functionality present in the compound provides an opportunity for further chemical modifications through various reactions:
-
Hydrogenation to saturate the double bond
-
Cross-coupling reactions
-
Cycloaddition chemistry
-
Oxidation reactions
These transformation possibilities enhance the compound's utility as a versatile intermediate in organic synthesis.
Chemical Reactivity
Protection/Deprotection Chemistry
A key chemical feature of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is the Fmoc protecting group, which can be selectively removed under basic conditions, typically using piperidine in dimethylformamide. This orthogonal protection strategy allows for controlled peptide synthesis by selective deprotection and coupling steps.
Carboxylic Acid Reactivity
The carboxylic acid functionality can undergo various reactions typical of this group:
-
Esterification
-
Amide formation
-
Reduction to alcohols
-
Decarboxylation under specific conditions
These transformation possibilities further expand the compound's synthetic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume